molecular formula C15H20ClNO4 B3148173 Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate CAS No. 638128-19-5

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate

Cat. No. B3148173
CAS RN: 638128-19-5
M. Wt: 313.77 g/mol
InChI Key: UYWBESJGMBTLJH-UHFFFAOYSA-N
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Description

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C15H20ClNO4 . It has a molecular weight of 313.78 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is 1S/C15H20ClNO4/c1-14(2,3)20-12(18)10-7-9(16)8-11(17-10)13(19)21-15(4,5)6/h7-8H,1-6H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Schiff base compounds, which are characterized using spectroscopic methods like FTIR, 1H, and 13C NMR. These compounds show interesting properties such as intramolecular hydrogen bonding, which are crucial for their stability and reactivity (Çolak, Karayel, Buldurun, & Turan, 2021).

Application in Polymer Chemistry

In polymer chemistry, derivatives of di-tert-butyl 4-chloropyridine-2,6-dicarboxylate are used to synthesize novel polyimides. These polyimides, due to their structure, exhibit properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These characteristics make them suitable for various high-performance applications (Chern, Twu, & Chen, 2009).

Magnetic Studies and Ligand Development

This compound also finds use in the development of novel magnetic materials. For example, a study on 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) reveals that it can form a ground triplet state at room temperature, proving its potential as a tridentate triplet ligand for complex formation with diamagnetic ions (Kawakami, Tonegawa, & Ishida, 2016).

Use in Nucleophilic Reactions

In organic synthesis, such compounds are involved in nucleophilic reactions. For instance, a study demonstrates the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, by analogy with 2,6-di-tert-butylpyridine. This base, due to its steric protection against electrophilic attack, can substitute nonnucleophilic bases in organic syntheses (Balaban et al., 2004).

Environmental Implications

Moreover, derivatives of di-tert-butyl 4-chloropyridine-2,6-dicarboxylate are studied for their environmental impact. For example, 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, is a common antioxidant in polyethylene production, and its oxidation products can lead to discoloration of polyethylene film. Understanding these reactions is crucial for improving the stability and aesthetics of polymeric materials (Daun, Gilbert, & Giacin, 1974).

Safety and Hazards

The compound has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ditert-butyl 4-chloropyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-14(2,3)20-12(18)10-7-9(16)8-11(17-10)13(19)21-15(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBESJGMBTLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700887
Record name Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate

CAS RN

638128-19-5
Record name Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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